N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a triazole ring, an adamantane core, and various substituents that contribute to its distinct chemical properties
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It may be used in the development of new industrial chemicals and materials with unique properties.
Preparation Methods
The synthesis of N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based reagent.
Addition of Substituents: The butylsulfanyl and ethyl-methylphenyl groups are added through various substitution reactions, often involving organometallic reagents or other nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazole ring or adamantane core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The adamantane core may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Adamantane Derivatives: Compounds with an adamantane core are known for their stability and are used in various pharmaceutical applications, such as antiviral drugs.
Sulfur-Containing Compounds: The presence of a sulfur atom in the butylsulfanyl group can be compared with other sulfur-containing compounds, which often exhibit unique reactivity and biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-6-10-33-26-30-29-23(31(26)24-18(3)8-7-9-22(24)5-2)17-28-25(32)27-14-19-11-20(15-27)13-21(12-19)16-27/h7-9,19-21H,4-6,10-17H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADTVCBHDSOVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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